molecular formula C21H20 B1248639 Callypentayne

Callypentayne

Cat. No.: B1248639
M. Wt: 272.4 g/mol
InChI Key: BZASOWOKZUQCSW-PICUFFSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callypentayne is a bioactive phenylpropanoid compound identified for its structural complexity and diverse applications in coordination chemistry and pharmaceutical research.

Properties

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

(12Z,18Z)-henicosa-12,18-dien-1,3,8,10,20-pentayne

InChI

InChI=1S/C21H20/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5,7,17,19H,9-15H2/b7-5-,19-17-

InChI Key

BZASOWOKZUQCSW-PICUFFSDSA-N

Isomeric SMILES

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C

Canonical SMILES

C#CC=CCCCCC=CC#CC#CCCCC#CC#C

Synonyms

callyberyne A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Solubility (mg/mL) Bioactivity Primary Use
This compound ~350 (estimated) 0.5 (DMSO) Metal chelation Catalysis, Therapeutics
Quercetin 302.24 10 (Water) Antioxidant Nutraceuticals
Coumarin 146.14 1.2 (Ethanol) Anticoagulant, Fluorescence Sensors, Pharmaceuticals

Data derived from analytical methods described in supplementary Tables 1–8 () and structural classifications in .

Functional Comparison with Organonitrogen Compounds

However, this compound’s phosphine-alkene hybrid ligands offer higher electron-donating capacity than traditional nitrogen-based ligands, enhancing catalytic turnover in cross-coupling reactions .

Analytical Challenges in Comparative Studies

Comparative studies of this compound face methodological limitations:

  • Extraction Variability : Batch-dependent composition differences and incomplete extraction may skew reported bioactivity or solubility data .
  • Method Sensitivity: Advanced techniques (e.g., HPLC-MS) are required to distinguish this compound from structurally analogous polyketides, as noted in supplementary materials from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Callypentayne
Reactant of Route 2
Callypentayne

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